molecular formula C7H7F3N2 B13334147 6-Methyl-4-(trifluoromethyl)pyridin-3-amine

6-Methyl-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13334147
M. Wt: 176.14 g/mol
InChI Key: BESDIXREMKNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(trifluoromethyl)pyridin-3-amine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another method involves the use of fluorinated pyridines, where selective fluorination reactions are employed to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines.

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In the agrochemical industry, the compound is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-6-(trifluoromethyl)pyridine
  • 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
  • 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Comparison: 6-Methyl-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)6(11)3-12-4/h2-3H,11H2,1H3

InChI Key

BESDIXREMKNQBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.